N-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a fluorophenyl group, and a pyrazole ring, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(4-fluorophenyl)propionic acid with thionyl chloride to form 3-(4-fluorophenyl)propionyl chloride . This intermediate is then reacted with cyclopropylamine to yield N-cyclopropyl-3-(4-fluorophenyl)propanamide . The final step involves the cyclization of this intermediate with hydrazine hydrate to form the desired pyrazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide
- N-cyclopropyl-3-{[(4-fluorophenyl)methyl]amino}benzamide
- 3-Borono-4-fluorobenzamide
Uniqueness
N-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of a cyclopropyl group, a fluorophenyl group, and a pyrazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H12FN3O |
---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
N-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C13H12FN3O/c14-9-3-1-8(2-4-9)11-7-12(17-16-11)13(18)15-10-5-6-10/h1-4,7,10H,5-6H2,(H,15,18)(H,16,17) |
InChI Key |
YTCAOOCPEIPACE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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